Cas no 1316221-74-5 (N,2-Dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide)

N,2-Dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide is a pyrimidine-based compound featuring a 4-methylpiperidine substituent, which enhances its structural diversity and potential pharmacological relevance. The molecule's carboxamide group and dimethyl substitution contribute to its stability and binding affinity, making it a valuable intermediate in medicinal chemistry. Its unique scaffold is suitable for further derivatization, enabling exploration in drug discovery, particularly for targeting central nervous system (CNS) or enzyme-related pathways. The compound's balanced lipophilicity, conferred by the piperidine and pyrimidine moieties, may improve bioavailability. Its well-defined structure allows for precise modifications, supporting research in developing novel therapeutic agents.
N,2-Dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide structure
1316221-74-5 structure
商品名:N,2-Dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide
CAS番号:1316221-74-5
MF:C13H20N4O
メガワット:248.324102401733
MDL:MFCD18381790
CID:4694225

N,2-Dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide 化学的及び物理的性質

名前と識別子

    • N,2-dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide
    • 2-Methyl-6-(4-methyl-piperidin-4-yl)-pyrimidine-4-carboxylic acid methylamide
    • N,2-Dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide
    • MDL: MFCD18381790
    • インチ: 1S/C13H20N4O/c1-9-16-10(12(18)14-3)8-11(17-9)13(2)4-6-15-7-5-13/h8,15H,4-7H2,1-3H3,(H,14,18)
    • InChIKey: KWIPHGLTALYHGL-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1=CC(C2(C)CCNCC2)=NC(C)=N1)NC

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 301
  • トポロジー分子極性表面積: 66.9

N,2-Dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Matrix Scientific
068086-250mg
2-Methyl-6-(4-methyl-piperidin-4-yl)-pyrimidine-4-carboxylic acid methylamide
1316221-74-5
250mg
$447.00 2023-09-06

N,2-Dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide 関連文献

N,2-Dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamideに関する追加情報

Comprehensive Overview of N,2-Dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide (CAS No. 1316221-74-5)

N,2-Dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide, with the CAS number 1316221-74-5, is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the pyrimidine family, a class of heterocyclic aromatic compounds that play a critical role in drug development and medicinal chemistry. The presence of both methylpiperidin and carboxamide functional groups in its structure makes it a versatile candidate for various applications, particularly in the design of small-molecule therapeutics.

The molecular structure of N,2-Dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide features a pyrimidine core substituted with a 4-methylpiperidin-4-yl group and a carboxamide moiety. This unique arrangement contributes to its potential bioactivity, including interactions with enzymes and receptors. Researchers have explored its utility in targeting specific pathways, such as those involved in inflammation and metabolic disorders, aligning with current trends in precision medicine and personalized therapeutics.

In recent years, the demand for novel pyrimidine derivatives has surged, driven by their applications in drug discovery and biochemical assays. The compound 1316221-74-5 is often discussed in the context of structure-activity relationship (SAR) studies, where its modifications are evaluated for enhanced efficacy and selectivity. This aligns with the growing interest in AI-driven drug design, where computational tools are used to predict the properties of such compounds before synthesis.

Another area of interest is the compound's potential role in central nervous system (CNS) drug development. The 4-methylpiperidin moiety is known to influence blood-brain barrier permeability, making N,2-Dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide a candidate for neurological research. This is particularly relevant given the rising prevalence of neurodegenerative diseases and the need for innovative treatments.

From a synthetic chemistry perspective, the preparation of 1316221-74-5 involves multi-step organic reactions, including amide coupling and heterocyclic ring formation. These processes are often optimized for yield and purity, reflecting the broader industry focus on green chemistry and sustainable practices. Researchers are also exploring catalytic methods to improve the efficiency of synthesizing such complex molecules.

The compound's physicochemical properties, such as solubility, stability, and lipophilicity, are critical for its pharmacokinetic profile. These factors are frequently analyzed using advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). Such analyses are essential for ensuring the compound's suitability for further preclinical studies.

In the context of intellectual property, N,2-Dimethyl-6-(4-methylpiperidin-4-yl)pyrimidine-4-carboxamide has been referenced in several patents, highlighting its potential commercial value. This underscores the importance of patent landscaping in the pharmaceutical industry, where companies seek to identify promising compounds for development.

As the scientific community continues to explore the applications of pyrimidine-based compounds, 1316221-74-5 remains a subject of active investigation. Its relevance to drug discovery, biochemical research, and therapeutic development ensures its place in ongoing discussions about the future of medicine. With advancements in computational chemistry and high-throughput screening, the potential of this compound is likely to be further unlocked in the coming years.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量